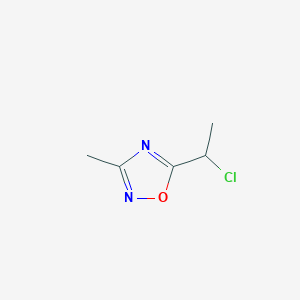
2-Fluoro-3-formylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-formylbenzamide is an organic compound with the molecular formula C8H6FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position and a formyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formylbenzamide typically involves the introduction of the fluorine and formyl groups onto the benzamide structure. One common method is the direct fluorination of 3-formylbenzamide using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. Another method involves the formylation of 2-fluorobenzamide using a formylating agent such as formic acid or formic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-formylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-Fluoro-3-carboxybenzamide.
Reduction: 2-Fluoro-3-hydroxymethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-formylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine: Research is ongoing into its potential as a precursor for drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Fluoro-3-formylbenzamide exerts its effects depends on its interaction with molecular targets. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzamide: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
3-Formylbenzamide: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Fluoro-3-methylbenzamide: Has a methyl group instead of a formyl group, leading to different chemical behavior and applications.
Uniqueness
2-Fluoro-3-formylbenzamide is unique due to the presence of both the fluorine and formyl groups, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propiedades
IUPAC Name |
2-fluoro-3-formylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7-5(4-11)2-1-3-6(7)8(10)12/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMPOVXBFBIDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2748447.png)
![3-fluoro-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2748449.png)
![methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2748451.png)


![8-benzoyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2748454.png)







![2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2748466.png)
